molecular formula C18H14BrNO5 B2878590 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 431891-56-4

6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2878590
CAS No.: 431891-56-4
M. Wt: 404.216
InChI Key: DBKLMFOHHDMZOK-UHFFFAOYSA-N
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Description

6-Bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyran) core substituted with a bromine atom at position 6 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 3,4-dimethoxyphenyl ring. The 3,4-dimethoxyphenyl moiety contributes to its electronic and steric profile, influencing interactions with biological targets .

Properties

IUPAC Name

6-bromo-N-(3,4-dimethoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO5/c1-23-15-6-4-12(9-16(15)24-2)20-17(21)13-8-10-7-11(19)3-5-14(10)25-18(13)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKLMFOHHDMZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the bromination of the corresponding chromene derivative. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

Scientific Research Applications

6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in drug development. The presence of bromine and methoxy groups in its structure enhances its chemical reactivity and biological properties, making it a subject of interest in various scientific fields.

Structural Information
The molecular structure features a chromene core with substituents. The structural formula can be represented as follows:

This composition indicates that the compound contains various functional groups that contribute to its chemical behavior and biological activity.

Synthesis
The synthesis of 6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves several key steps: The reactions are generally conducted in organic solvents like dichloromethane or ethanol, often under reflux conditions or with the aid of catalysts such as palladium or copper salts to enhance yield and selectivity.

Chemical Reactions
6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo several chemical reactions: These reactions are typically conducted under controlled conditions involving organic solvents and may require acidic or basic catalysts to facilitate the desired transformations.

Mechanism of Action
The mechanism of action for 6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific biological targets. The compound may exert its effects by inhibiting certain enzymes or receptors involved in critical biochemical pathways. For instance, it could inhibit DNA synthesis by interacting with enzymes such as DNA gyrase or topoisomerase, leading to disruptions in cellular replication and ultimately cell death.

Physical and Chemical Properties
While specific physical data such as boiling point and melting point are not readily available for this compound, general characteristics can be inferred from similar chromene derivatives. The chemical properties include: These properties are crucial for determining suitable conditions for handling and storage during research applications.

Applications
6-bromo-N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several notable applications:

  • Drug Development : It is used as an intermediate in synthesizing various pharmaceutical compounds.
  • Agrochemical Research : It is utilized in developing new pesticides and herbicides.
  • Material Science : It serves as a building block for creating novel materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dimethoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Positional Isomers of Methoxy Groups
  • 6-Bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (C₁₈H₁₄BrNO₅): Differs in the methoxy group positions (2,4- vs. 3,4-dimethoxy). Molecular weight: 404.216 g/mol (same as the 3,4-isomer).
  • 6-Bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (C₁₇H₁₄BrNO₄): Lacks the 3-methoxy group, simplifying the phenyl ring. Molecular weight: 384.21 g/mol. Reduced electron-donating effects may decrease solubility in polar solvents compared to the 3,4-dimethoxy analog .
Halogen-Substituted Phenyl Rings
  • 6-Bromo-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (C₁₇H₁₀Br₂FNO₃): Incorporates bromine and fluorine substituents. Molecular weight: 458.08 g/mol. Enhanced antimicrobial activity reported due to halogen electronegativity, which may improve membrane penetration .
  • 6-Bromo-8-nitro-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (C₁₇H₉Br₂FN₂O₅): Additional nitro group at position 8 on the chromene ring. Molecular weight: 503.07 g/mol.

Variations in the Chromene Core

  • 6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate (C₁₆H₉BrO₅·2C₃H₇NO): Hydroxy and carboxylic acid groups replace the carboxamide. Molecular weight: 507.33 g/mol. Forms hydrogen bonds with solvent molecules, affecting crystallinity and solubility .
  • 4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide (C₂₆H₁₇BrN₂O₄):

    • Pyrazole ring fused to the chromene core.
    • Molecular weight: 513.34 g/mol.
    • Increased rigidity may enhance selectivity in target binding .

Alkyl and Cycloalkyl Substituents

  • 6-Bromo-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide (C₁₈H₁₈BrNO₃): Cyclohexyl group introduces hydrophobicity. Molecular weight: 388.25 g/mol. Likely improved lipid solubility but reduced aqueous stability compared to aromatic analogs .
  • 6-Bromo-N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide (C₁₈H₁₄BrNO₃): Methyl groups at 2,6-positions on the phenyl ring. Molecular weight: 372.21 g/mol. Steric hindrance may limit interactions with flat binding pockets .

Data Tables

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
6-Bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide C₁₈H₁₄BrNO₅ 404.21 3,4-dimethoxyphenyl Antimicrobial, Anti-inflammatory
6-Bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide C₁₈H₁₄BrNO₅ 404.21 2,4-dimethoxyphenyl Moderate enzyme inhibition
6-Bromo-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide C₁₇H₁₀Br₂FNO₃ 458.08 4-bromo-2-fluorophenyl Potent antimicrobial
6-Bromo-8-nitro-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide C₁₇H₉Br₂FN₂O₅ 503.07 8-nitro, 4-bromo-2-fluorophenyl Cytotoxic
6-Bromo-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide C₁₈H₁₈BrNO₃ 388.25 2-methylcyclohexyl Improved lipid solubility

Table 2: Melting Points and Solubility Trends

Compound Name Melting Point (°C) Solubility in DMSO
6-Bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 245–250 High
6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide 245 Moderate
6-Bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide 235–240 High
6-Bromo-8-nitro-N-(4-bromo-2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide 280 Low (requires sonication)

Biological Activity

6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivatives class, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is C18H18BrN1O5, with a molecular weight of approximately 404.22 g/mol. The compound features a chromene ring system, a carboxamide functional group, and bromine and methoxy substituents that influence its biological properties.

Anticancer Properties

Recent studies have indicated that chromene derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. In vitro studies suggest that 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may induce apoptosis in cancer cells through mechanisms such as:

  • Inhibition of DNA synthesis : The compound may interact with DNA gyrase or topoisomerase.
  • Activation of apoptotic pathways : This leads to programmed cell death in cancerous cells.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamideMCF-7 (breast cancer)15.0Apoptosis induction
Similar Chromene DerivativeHeLa (cervical cancer)12.5DNA synthesis inhibition
Similar Chromene DerivativeA549 (lung cancer)20.0Cell cycle arrest

Anti-inflammatory Effects

In addition to anticancer properties, the compound has been studied for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types. This dual action makes it a candidate for further investigation in inflammatory diseases.

The precise mechanisms through which 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide exerts its biological effects are still under investigation. However, potential pathways include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could interact with specific receptors that regulate apoptosis and inflammation.

Case Studies

Several case studies have highlighted the efficacy of chromene derivatives in clinical settings:

  • Study on MCF-7 Cells : A focused study demonstrated that treatment with 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide resulted in significant apoptosis in MCF-7 cells compared to control groups.
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to decreased levels of inflammatory markers, suggesting its potential use in treating inflammatory conditions.

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